2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
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Overview
Description
2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound that belongs to the class of quinolinium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 2-bromopyridine under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and subsequent quaternization with tetrafluoroboric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in critical biological pathways, thereby exerting its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties but lacking the pyridine moiety.
Pyridinium Salts: Compounds with a pyridine ring quaternized with various substituents, used in similar applications.
Dihydroquinolines: Reduced forms of quinolines with similar chemical reactivity.
Uniqueness
2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2,4-diphenyl-1-pyridin-2-yl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N2.BF4/c1-3-11-22(12-4-1)27-21-28(24-14-5-2-6-15-24)32(29-17-9-10-20-31-29)30-25-16-8-7-13-23(25)18-19-26(27)30;2-1(3,4)5/h1-17,20-21H,18-19H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECCRDSTFPNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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